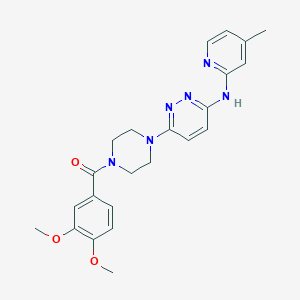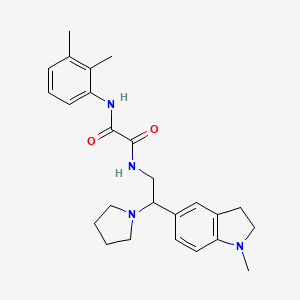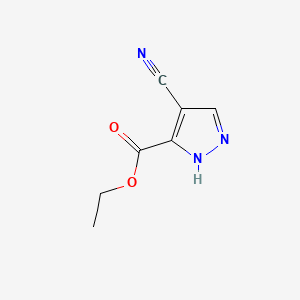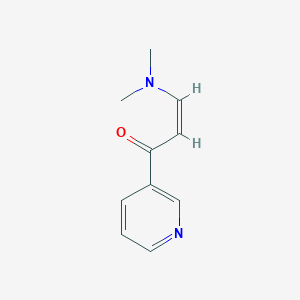![molecular formula C11H11FN2O B2726305 N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide CAS No. 2094324-31-7](/img/structure/B2726305.png)
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. This receptor is involved in regulating the immune system and is overexpressed in certain types of cancer, making it a potential target for cancer therapy.
Mecanismo De Acción
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide works by blocking the CCR4 receptor, which is involved in regulating the immune system. CCR4 is overexpressed in certain types of cancer, and its activation can promote tumor growth and metastasis. By blocking CCR4, this compound can inhibit tumor growth and enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound can inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, this compound can enhance the infiltration of immune cells into tumors, which can help to promote an anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide is that it has shown promising anti-cancer activity in preclinical models, which suggests that it may be an effective therapy for certain types of cancer. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects that could interfere with experimental results. Additionally, the optimal dosing and administration schedule for this compound may need to be determined in further studies.
Direcciones Futuras
There are several future directions for research on N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide. One area of interest is to further investigate the mechanism of action of this compound and how it interacts with other cancer therapies. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, there is a need to identify biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from this therapy.
In conclusion, this compound is a promising small molecule inhibitor that has shown anti-cancer activity in preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the desired product is obtained. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as an anti-cancer agent. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including melanoma, breast cancer, and lymphoma. Additionally, this compound has been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.
Propiedades
IUPAC Name |
N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-10(15)14-11(5-6-11)9-4-3-8(12)7-13-9/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAECOZQSCOSWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)
![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)
![3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2726228.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2726237.png)

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)

